2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylamino group attached to the benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiopyran ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiopyran compounds.
Scientific Research Applications
2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.
2-Chloroquinoline-3-carbaldehyde: Shares the chloro and heterocyclic features but belongs to the quinoline class.
Uniqueness
2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one is unique due to its specific combination of functional groups and the benzothiopyran ring system
Properties
CAS No. |
61423-96-9 |
---|---|
Molecular Formula |
C11H10ClNOS |
Molecular Weight |
239.72 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-(methylamino)thiochromen-4-one |
InChI |
InChI=1S/C11H10ClNOS/c1-6-3-4-8-7(5-6)10(14)9(13-2)11(12)15-8/h3-5,13H,1-2H3 |
InChI Key |
MSJUWLLNGMOBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C(C2=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.